molecular formula C13H20O2 B084701 3,5-Dimethyladamantane-1-carboxylic acid CAS No. 14670-94-1

3,5-Dimethyladamantane-1-carboxylic acid

Cat. No.: B084701
CAS No.: 14670-94-1
M. Wt: 208.3 g/mol
InChI Key: BSWOQWGHXZTDOO-UHFFFAOYSA-N
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Description

3,5-Dimethyladamantane-1-carboxylic acid is an organic compound with the molecular formula C13H20O2. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure.

Scientific Research Applications

3,5-Dimethyladamantane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmaceutical intermediate.

    Medicine: Explored for its role in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

Target of Action

It is known to be used as a pharmaceutical and api intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its absorption and distribution properties.

Action Environment

It is known that the compound should be stored in a cool place and kept tightly closed , suggesting that temperature and exposure to air may affect its stability.

Safety and Hazards

3,5-Dimethyladamantane-1-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment, including face protection, is recommended when handling this compound. It should be used only outdoors or in a well-ventilated area .

Future Directions

The future directions of 3,5-Dimethyladamantane-1-carboxylic acid are not explicitly mentioned in the search results. As it is used as a pharmaceutical and API intermediate , its future directions would likely be tied to the development of new drugs and therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyladamantane-1-carboxylic acid typically involves the functionalization of adamantane derivatives. One common method includes the bromination of 1,3-dimethyladamantane followed by carboxylation. The reaction conditions often involve the use of strong acids and bases to facilitate the formation of the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing advanced catalytic systems to enhance yield and purity. The process is optimized to ensure minimal by-products and efficient recovery of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyladamantane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Adamantanecarboxylic acid
  • 3-Hydroxyadamantane-1-carboxylic acid
  • 1,3-Dimethyladamantane
  • Memantine hydrochloride

Comparison: 3,5-Dimethyladamantane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 1-Adamantanecarboxylic acid, it has enhanced stability and reactivity. Its applications in drug development are more diverse compared to 3-Hydroxyadamantane-1-carboxylic acid and 1,3-Dimethyladamantane .

Properties

IUPAC Name

3,5-dimethyladamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWOQWGHXZTDOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371214
Record name 3,5-Dimethyladamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14670-94-1
Record name 3,5-Dimethyladamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethyladamantane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Research suggests that conjugating 3,5-Dimethyladamantane-1-carboxylic acid to the iron chelator Desferrioxamine B (DFOB) significantly enhances its ability to mobilize intracellular iron []. This effect is attributed to the increased lipophilicity of the conjugate, which likely improves its cellular uptake. Specifically, the DFOB-3,5-Dimethyladamantane-1-carboxylic acid adduct demonstrated a 3-fold increase in intracellular (59)Fe mobilization compared to DFOB alone []. This finding highlights the potential of this compound as a component in developing more effective iron overload therapies, particularly for diseases like beta-thalassemia.

ANone: Yes, recent studies have shown that this compound can act as a proton shuttle, influencing site selectivity in palladium-catalyzed C-H functionalization reactions []. Specifically, it facilitates highly para-selective C-H olefination of triisopropylsilyl (TIPS)-protected phenols []. This selectivity is attributed to the spatial repulsion between the bulky this compound molecule and the TIPS group, favoring C-H activation at the less hindered para position. This discovery paves the way for more efficient and controlled synthesis of complex organic molecules.

ANone: Emerging research points to the potential of this compound in analytical chemistry. One study successfully utilized a surface modified with amino groups, derived from this compound's precursor aminopropyltriethoxysilane, for analyzing naphthenic acids in complex samples like produced water and crude oil []. This modification enhanced the detection sensitivity for these compounds, highlighting the potential of this compound derivatives in developing sensitive and cost-effective analytical tools for environmental monitoring and other applications.

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